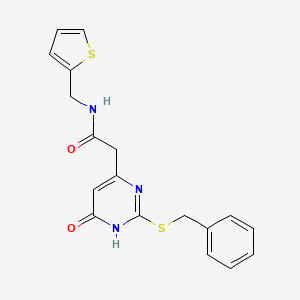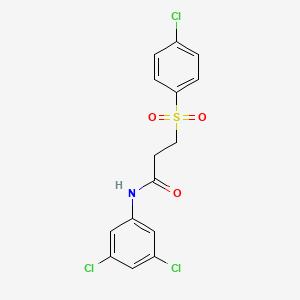
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The benzylthio and acetamide groups are common functional groups in organic chemistry .
Applications De Recherche Scientifique
Potential Thymidylate Synthase Inhibitors
A study elaborated on the synthesis of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase (TS) inhibitors, which are crucial for DNA synthesis and cell growth, making them a target for antitumor agents. These compounds were synthesized through a series of chemical reactions, including Heck coupling and cyclization, leading to the creation of classical and nonclassical analogs. One of the classical analogs demonstrated inhibitory activity against human recombinant thymidylate synthase, highlighting its potential as an antitumor agent (Gangjee, Qiu, & Kisliuk, 2004).
Antimicrobial and Antifungal Activities
Another study focused on the synthesis of 2-mercaptobenzimidazole derivatives, including a variety of acetamides, to explore their antibacterial and antifungal activities. These compounds were tested against several Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating significant antimicrobial activity. This research indicates the potential of these compounds in developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Crystal Structure Analysis
Research on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-acetamides has provided insights into their conformation and potential interactions with biological targets. These studies reveal the molecular conformation of these compounds, which is crucial for understanding their mechanism of action and for the design of derivatives with enhanced biological activity (Subasri et al., 2016).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Further investigation into the synthesis of thieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase (DHFR) has been conducted. These enzymes are key targets in cancer therapy due to their role in DNA replication and cell division. The study identified compounds with potent inhibitory activity against both targets, offering a promising avenue for the development of new anticancer drugs (Gangjee, Qiu, Li, & Kisliuk, 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(19-11-15-7-4-8-24-15)9-14-10-17(23)21-18(20-14)25-12-13-5-2-1-3-6-13/h1-8,10H,9,11-12H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQOHBRZMJBYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)



![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780409.png)

![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)
![5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B2780416.png)

